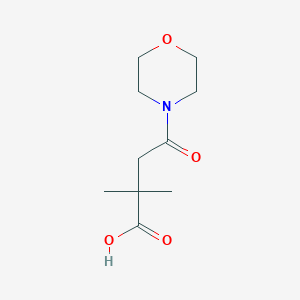

2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid

Beschreibung

NMR Spectroscopy

Proton and carbon NMR data for this compound are not explicitly reported in the literature. However, based on analogous structures:

- ¹H NMR :

- Methyl groups : Singlet near δ 1.2–1.4 ppm (C2-CH₃).

- Morpholine ring : Multiplets between δ 2.5–3.8 ppm (N-CH₂ and O-CH₂ groups).

- Carboxylic acid : Broad peak near δ 12–13 ppm (-OH).

- ¹³C NMR :

- Carboxylic acid : Carbonyl at δ ~170–175 ppm.

- Ketone : Carbonyl at δ ~205–210 ppm.

- Morpholine ring : Signals for N-CH₂ (δ ~50–60 ppm) and O-CH₂ (δ ~65–75 ppm).

Infrared Spectroscopy (IR)

Expected IR absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| O-H (carboxylic acid) | 2500–3300 (broad) | Stretching vibration |

| C=O (carboxylic acid) | 1680–1720 | Carbonyl stretch |

| C=O (ketone) | 1740–1780 | Carbonyl stretch |

| N-C (morpholine) | 1080–1250 | Stretching vibration |

Mass Spectrometry (MS)

The molecular ion (M⁺) is expected at m/z 215. Fragmentation patterns may include:

- Loss of COOH (–46 Da): m/z 169.

- Cleavage of the morpholine ring: m/z 143 (C₇H₁₁N⁺).

X-ray Crystallographic Analysis and Conformational Studies

No X-ray crystallographic data for this compound are currently available in public databases. However, structural insights can be extrapolated from analogous systems:

- Crystallization challenges : Morpholine-containing compounds often exhibit conformational flexibility due to the six-membered ring. This may hinder crystallization unless stereochemical constraints are imposed.

- Hypothetical crystal packing :

- Hydrogen bonding : The carboxylic acid group may form intermolecular hydrogen bonds with morpholine’s oxygen or nitrogen.

- Stacking interactions : Aromatic-like π-π interactions between morpholine’s lone pairs and adjacent carbonyl groups.

For future studies, single-crystal X-ray diffraction would require optimizing solubility and crystal growth conditions, such as slow evaporation of polar solvents (e.g., ethanol/water mixtures).

Computational Chemistry Modeling (DFT, Molecular Orbital Calculations)

Density Functional Theory (DFT) Studies

While no direct computational data exists for this compound, DFT methods (e.g., B3LYP/6-31G*) could predict:

| Property | Expected Outcome |

|---|---|

| Conformational energy | Lowest energy conformer with morpholine in chair-like or boat-like geometry. |

| Electronic structure | HOMO-LUMO gap analysis for reactivity insights. |

| Reactivity | Nucleophilic attack at the ketone or electrophilic substitution on the morpholine ring. |

Molecular Orbital Calculations

- Frontier orbitals :

- HOMO : Localized on the carboxylic acid oxygen or morpholine ring.

- LUMO : Associated with the ketone carbonyl group, indicating susceptibility to nucleophilic addition.

- Charges distribution :

- Partial positive charge on the morpholine nitrogen.

- Partial negative charge on the carboxylic acid oxygen.

Eigenschaften

IUPAC Name |

2,2-dimethyl-4-morpholin-4-yl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,9(13)14)7-8(12)11-3-5-15-6-4-11/h3-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZWKSYPUBUCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N1CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Information on Synthetic Methodologies

The preparation of 2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid may involve several synthetic steps, combining different chemical reactions. Based on the structure of the target molecule, the following reactions might be considered:

- Nitration Process : Nitration processes can be used to produce nitro-containing compounds, which can then be further modified.

- Reductive Amination : Reductive amination can be used to introduce amine functionalities.

- Alkylation : Alkylation reactions are useful for introducing alkyl groups.

- Cyclocondensation : Cyclocondensation reactions can be employed to form cyclic structures.

- Grignard Reaction : Grignard reagents can be used to form carbon-carbon bonds.

Synthesis Strategies

Based on the structure of this compound, a plausible synthetic route might involve:

- Formation of the Butyric Acid Derivative : Starting with a suitably substituted butyric acid derivative, introduce the 2,2-dimethyl groups using alkylation reactions. This might involve using a strong base and an alkyl halide.

- Amide Coupling with Morpholine : Activate the carboxylic acid and react it with morpholine to form the amide bond. Common activating agents include carbodiimides like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Analytical Methods

Characterization of the synthesized compound is critical. Common analytical methods include:

- NMR Spectroscopy : Used to confirm the structure of the synthesized compound.

- Mass Spectrometry : Used to determine the molecular weight of the synthesized compound.

- X-ray Diffraction : Used to determine the crystal structure of the synthesized compound.

- HPLC : Used to determine the purity of the synthesized compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid can undergo several types of chemical reactions, including:

Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or halides can be used in substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that 2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid exhibits significant antitumor properties. Studies have shown that similar compounds can induce apoptosis in cancer cells by intercalating with DNA, disrupting replication and transcription processes.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated a dose-dependent cytotoxic effect on various cancer cell lines. The following table summarizes the cytotoxicity data obtained from these studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| K-562 | 1.58 | Induces apoptosis via ROS generation |

| HL-60 | 7.13 | Disrupts DNA stability and function |

These findings suggest that the compound could serve as a lead for developing novel anticancer therapies.

Antimicrobial Potential

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The morpholine ring may enhance solubility and bioavailability, making it suitable for further exploration in antimicrobial applications.

Similar Compounds Comparison

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-Hydroxy-2-quinolones | Quinoline core | Antimicrobial and anticancer effects |

| Morpholine Derivatives | Morpholine ring | Various biological activities |

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid involves its interaction with specific molecular targets and pathways The morpholine ring and ketone group play crucial roles in its reactivity and binding affinity

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical properties of 2,2-dimethyl-4-morpholin-4-yl-4-oxobutyric acid and its analogs:

*Calculated molecular formula based on structural analysis.

Functional Group Analysis

- Morpholine vs. Aromatic Substituents :

The morpholine ring in the target compound enhances water solubility compared to aromatic substituents (e.g., dimethoxyphenyl or chlorophenyl groups). For instance, 4-(3,4-dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid exhibits lower polarity due to its methoxy-substituted benzene ring, favoring organic-phase reactions . - Ester vs. Carboxylic Acid : Methyl ester derivatives (e.g., methyl 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutyrate) exhibit higher lipophilicity, making them more suitable for passive diffusion in biological systems compared to carboxylic acids .

Biologische Aktivität

2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid (CAS No. 1530841-32-7) is a chemical compound notable for its unique structural features, which include a morpholine ring and a butyric acid moiety. Its molecular formula is , with a molecular weight of 215.25 g/mol. This compound has garnered attention in various fields of research, particularly in biological and medicinal chemistry due to its potential biological activities.

Chemical Structure

The compound's structure can be represented as follows:

Synthesis

The synthesis typically involves the reaction of morpholine with a suitable ketone precursor under controlled conditions. This process may include catalysts to enhance yield and purity. The following table summarizes the key aspects of the synthesis:

| Parameter | Details |

|---|---|

| Starting Materials | Morpholine, Ketone precursor |

| Catalysts | Varies based on specific reaction |

| Reaction Conditions | Controlled temperature and solvent |

| Yield | Optimized through careful monitoring |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The morpholine ring and ketone group enhance its binding affinity to various biomolecules, potentially influencing several biological pathways.

Research Findings

Recent studies have explored the compound's cytotoxicity and antioxidant properties. For instance, a study highlighted its effects on human cancer cell lines, demonstrating promising cytotoxic activity:

| Cell Line | IC50 Value (µg/mL) | Comparison |

|---|---|---|

| MCF-7 (Breast) | 6.40 ± 0.26 | Higher than Doxorubicin (9.18 ± 1.12) |

| A-549 (Lung) | 22.09 | Moderate activity compared to MCF-7 |

This data indicates that the compound exhibits significant cytotoxic effects, particularly against breast cancer cells.

Case Studies

- Antioxidant Activity : In vitro assays indicated that the compound possesses significant antioxidant properties, effectively scavenging free radicals.

- Cytotoxicity Studies : A series of synthesized derivatives were tested for their anticancer potential, showing that modifications to the structure can enhance biological activity.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,2-Dimethyl-4-piperidin-4-yl-4-oxobutyric acid | Piperidine ring instead of morpholine | Moderate cytotoxicity |

| 2,2-Dimethyl-4-morpholin-4-yl-4-oxopentanoic acid | Longer carbon chain | Enhanced solubility |

This comparison illustrates the unique attributes of this compound that may contribute to its distinct biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2-dimethyl-4-morpholin-4-yl-4-oxobutyric acid, and how can reaction conditions be optimized?

- Methodology : The synthesis likely involves coupling a morpholine derivative with a dimethyl-substituted oxobutyric acid precursor. A Knoevenagel condensation (as used for analogous fluorophenyl-oxobutyric acid derivatives in ) could be adapted, with morpholine introduced via nucleophilic substitution. Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst (e.g., piperidine for condensation). Monitoring via TLC or HPLC (as in impurity analysis for pharmaceuticals ) ensures intermediate purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral interpretations validated?

- Methodology :

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and morpholine N-H stretches (~3300 cm⁻¹) .

- NMR : ¹H NMR confirms morpholine ring protons (δ 3.5–4.0 ppm) and dimethyl groups (δ 1.2–1.5 ppm). ¹³C NMR verifies the ketone (C=O, ~200 ppm) and quaternary carbons .

- Potentiometric Titration : Quantify acidic protons (e.g., carboxylic acid) using standardized NaOH . Cross-validate with HPLC purity data (e.g., EP guidelines for pharmaceutical impurities ).

Q. How does the morpholine substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology : The morpholine ring’s electron-donating nitrogen enhances nucleophilicity at the carbonyl carbon, facilitating reactions like esterification or amidation. Compare reactivity with non-morpholine analogs (e.g., 4-oxo-4-thienyl butanoic acid ) by tracking reaction rates under identical conditions (solvent, catalyst). Use kinetic studies (e.g., UV-Vis monitoring) to quantify activation barriers .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during synthesis (e.g., dimerization or ring-opening)?

- Methodology :

- Isolation and Characterization : Purify byproducts via column chromatography and analyze via HRMS or X-ray crystallography (if available).

- Computational Modeling : Use DFT calculations to identify intermediates (e.g., morpholine ring-opening under acidic conditions) .

- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect transient intermediates .

Q. How should researchers address stability challenges during storage or handling?

- Methodology :

- Accelerated Stability Studies : Store the compound at 40°C/75% RH for 1–3 months and monitor degradation via HPLC. Degradation products (e.g., hydrolyzed morpholine) indicate moisture sensitivity .

- QSAR Modeling : Predict toxicity and decomposition pathways using tools like EPA DSSTox , especially if acute toxicity data is unavailable .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. no activity) be resolved?

- Methodology :

- Assay Standardization : Replicate assays under controlled conditions (pH, temperature, enzyme concentration). For example, fluorophenyl-oxobutyric acid derivatives showed variable COX inhibition depending on assay buffers .

- Structural Modifications : Synthesize analogs (e.g., replacing morpholine with piperidine) to isolate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.